molecular formula C22H21NO2 B11431328 4-[3-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-[3-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B11431328
M. Wt: 331.4 g/mol
InChI Key: NXRHRJNMCYHIQH-UHFFFAOYSA-N
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Description

4-[3-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core fused with a benzene ring and a phenyl group substituted with a propan-2-yloxy moiety. The compound has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(propan-2-yloxy)benzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired quinoline derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and catalysts, along with stringent control of reaction parameters, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases.

    Medicine: Explored for its therapeutic potential in treating conditions such as Alzheimer’s disease and cancer.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[3-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. In the context of medicinal applications, the compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to the modulation of biochemical pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one: Lacks the propan-2-yloxy substitution, resulting in different chemical properties and biological activities.

    4-Hydroxy-2-quinolones: Possess a hydroxyl group at the 4-position, leading to distinct reactivity and applications.

    Naphthalene derivatives: Share a similar bicyclic structure but differ in functional groups and overall bioactivity.

Uniqueness

4-[3-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yloxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

4-(3-propan-2-yloxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C22H21NO2/c1-14(2)25-17-8-5-7-16(12-17)20-13-21(24)23-22-18-9-4-3-6-15(18)10-11-19(20)22/h3-12,14,20H,13H2,1-2H3,(H,23,24)

InChI Key

NXRHRJNMCYHIQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43

Origin of Product

United States

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